molecular formula C10H14O4S B097947 2-Methoxyethyl 4-methylbenzenesulfonate CAS No. 17178-10-8

2-Methoxyethyl 4-methylbenzenesulfonate

Cat. No.: B097947
CAS No.: 17178-10-8
M. Wt: 230.28 g/mol
InChI Key: TZXJJSAQSRHKCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 2-methoxyethanol. This reaction can be catalyzed by either an acid or a base. Commonly, sulfuric acid or p-toluenesulfonic acid is used as the catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to optimize yield and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is harnessed in various synthetic applications to introduce the methoxyethyl group into target molecules .

Comparison with Similar Compounds

Comparison: 2-Methoxyethyl 4-methylbenzenesulfonate is unique due to its methoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. For instance, the methoxyethyl group can participate in additional hydrogen bonding interactions, influencing the compound’s behavior in various solvents and reactions .

Properties

IUPAC Name

2-methoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXJJSAQSRHKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58320-73-3
Record name Polyethylene glycol monomethyl ether tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58320-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00884963
Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17178-10-8, 58320-73-3
Record name 2-Methoxyethyl p-toluenesulfonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Synthesis routes and methods I

Procedure details

A slurry of p-toluenesulfonyl chloride (205 g, 1.08 mol) and pyridine (150 mL) is stirred under an argon atmosphere. The temperature is maintained below 5° C. (ice-water bath), while ethylene glycol monomethyl ether (80 ml, 1 mol) is added slowly from a dropping funnel. After the addition is complete, the mixture is stirred for 1 h below 5° C. The mixture is poured into ice-water (1 L) and is extracted with dichloromethane (1.2 l). The organic layer is washed with ice-cold 6 M HCl (3×350 ml), and is reduced to a minimum volume by evaporation in vacuo.
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To tosyl chloride (50.0 g, 0.263 mol) at 0° C. and under nitrogen were added anhydrous dichloromethane (80 ml), anhydrous pyridine (23 ml, 24.3 g, 0.29 mol), 2-methoxyethanol (21.0 ml, 20.0 g, 0.263 mol) and a catalytic quantity of DMAP. After 10 minutes the mixture was warmed to room temperature, at which it was stirred for 16 hours. Dichloromethane (100 ml) and 1 M aqueous hydrochloric acid (50 ml) were added. The organic layer was isolated and washed with 1 M aqueous hydrochloric acid (4×30 ml) and water (4×30 ml), dried (Na2SO4) and concentrated in vacuo to give the title compound (51.68 g, 85%) as an oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 38 g of 2-methoxyethanol in 12 ml of pyridine was added portionwise, over two hours, 95.3 g of p-toluenesulfonyl chloride at 0° C. The reaction mixture was stirred for 20 hours, poured into 200 ml of concentrated hydrochloric acid and 1 liter of ice cubes, extracted with methylene chloride and washed successively with methylene chloride, water and a saturated sodium chloride solution. The organic phase was dried over magnesium sulfate and stripped to yield 99 g of 2-methoxyethyl tosylate as a yellow oil.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
95.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-methoxyethanol (0.989 g, 13 mmol) was dissolved in 30 ml dichloromethane, and triethylamine (2.53 g, 25 mmol) was added to the solution. The reaction mixture was set to stir in an ice-water bath, and p-toluenesulfonyl chloride (3.22 g, 17 mmol) was added all at once. The ice was allowed to melt, and the reaction was continued overnight. The reaction mixture was then filtered, to remove all of the triethylamine hydrochloride, and the filtrate was washed with ml saturated NaHCO3(aq), then 30 ml 1N KHSO4(aq), then 30 ml saturated NaHCO3(aq). The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed by distillation. The colorless oily residue was chromatographed on silica gel in 1:5 ethyl acetate:chloroform, to yield 2.77 g (92% yield) of 2-methoxyethyl tosylate as a viscous liquid.
Quantity
0.989 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
3.22 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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